![molecular formula C24H22NO2P B070410 N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-86-9](/img/structure/B70410.png)
N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine derivatives has been explored through various methods, including one-pot reactions and multi-step synthesis processes. For instance, the synthesis of related compounds involved three-component one-pot reactions yielding dinaphtho[2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides with excellent yield, showcasing the efficiency of such methods in creating complex phosphorus-containing heterocycles (Haranath et al., 2005).
Wissenschaftliche Forschungsanwendungen
Degradation of Nitrogen-Containing Hazardous Compounds
Nitrogen-containing compounds are pivotal in various industries, including textiles, agriculture, and chemicals. Their resistance to conventional degradation processes poses environmental risks. Advanced oxidation processes (AOPs) have shown efficacy in mineralizing these compounds, improving treatment outcomes. The review by Bhat and Gogate (2021) provides an extensive overview of the degradation of amine- and azo-based compounds using AOPs, emphasizing the reactivity of ozone and Fenton processes across different pH levels and the potential of cavitation as a pre-treatment method to reduce costs (Bhat & Gogate, 2021).
Analytical Methods for Antioxidant Activity
The role of nitrogen-containing compounds in antioxidant activity highlights their significance in food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) critically review various tests used to determine antioxidant activity, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests. These methods, based on chemical reactions and spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Applications in Peptide Studies
Nitrogen-containing compounds like the spin label amino acid TOAC have been instrumental in peptide studies. Schreier et al. (2012) discuss the use of TOAC in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes. This underscores the importance of such compounds in understanding peptide behavior in biological systems (Schreier et al., 2012).
Fluorescent Chemosensors
Nitrogen-containing compounds also find applications in the development of fluorescent chemosensors, as reviewed by Roy (2021). These chemosensors can detect a wide range of analytes, including metal ions, anions, and neutral molecules, highlighting their versatility and the potential for sensitive and selective detection methods (Roy, 2021).
Environmental and Health Perspectives
Understanding the degradation pathways and environmental impact of nitrogen-containing compounds is crucial for mitigating potential risks. Liu et al. (2018) review the transformation and degradation of tetrabromobisphenol A and its derivatives, revealing over 100 identified degradation products and the predominance of less brominated compounds. This work emphasizes the need for comprehensive studies on the environmental behaviors and ecological health risks of such compounds (Liu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO2P/c1-15-13-17-9-5-7-11-19(17)21-22-20-12-8-6-10-18(20)14-16(2)24(22)27-28(25(3)4)26-23(15)21/h5-14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASPZVRFOFONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1OP(OC4=C3C5=CC=CC=C5C=C4C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466367 |
Source


|
| Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
CAS RN |
185449-86-9 |
Source


|
| Record name | N,N,2,6-Tetramethyl-4H-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

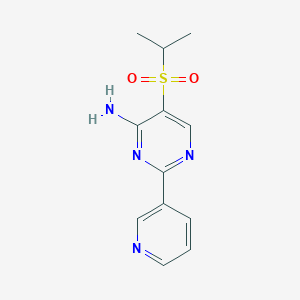

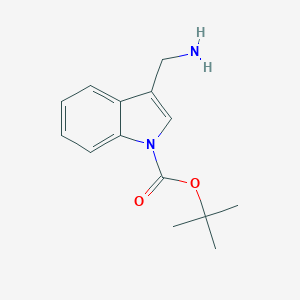
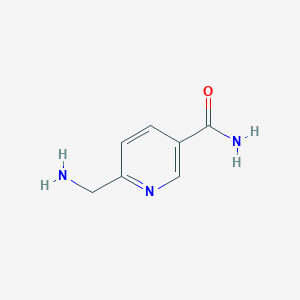

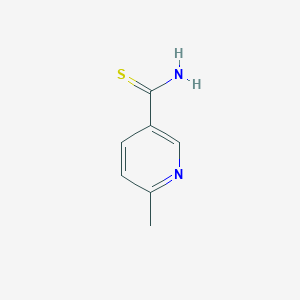

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

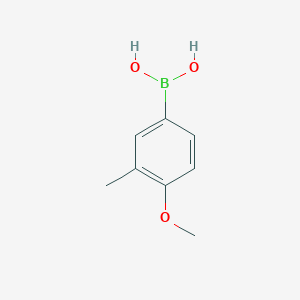
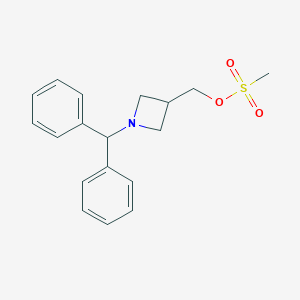
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

